molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

货号: B1144993
CAS 编号: 121167-81-5
分子量: 468.59
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Repaglinide N-Oxide (CAS 121167-81-5) is a fully characterized metabolite and impurity of the antidiabetic drug Repaglinide, which belongs to the meglitinide class of insulin secretagogues . With a molecular formula of C₂₇H₃₆N₂O₅ and a molecular weight of 468.59 g/mol, it serves as a critical reference standard for ensuring quality and regulatory compliance during the analytical method development, validation, and quality control stages of drug synthesis and formulation . This compound provides essential traceability against pharmacopeial standards such as those from the USP or EP, supporting researchers in accurately identifying and quantifying this specific analyte . Repaglinide, the parent drug, is known to be primarily metabolized in the liver by the CYP3A4 and CYP2C8 enzymes, and this compound is one of the resulting metabolites . The study of this oxide is vital for understanding the metabolic profile and stability of Repaglinide, aiding in the comprehensive assessment of the drug's properties throughout the pharmaceutical development process . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

CAS 编号

121167-81-5

分子式

C₂₇H₃₆N₂O₅

分子量

468.59

同义词

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

产品来源

United States

准备方法

Hydrogen Peroxide-Mediated Oxidation

The oxidation of tertiary amines to N-oxides using hydrogen peroxide (H₂O₂) is a well-established method. For repaglinide, this approach involves targeting the piperidine nitrogen in its structure. A patent describing the synthesis of levofloxacin-N-oxide provides a relevant template for analogous reactions.

Procedure :

  • Reaction Setup : Repaglinide is dissolved in a hydrochloric acid (HCl) solution.

  • Oxidation : H₂O₂ is added incrementally under controlled temperature (25–40°C) to avoid over-oxidation.

  • Workup : The mixture is stirred for 12–24 hours, followed by solvent evaporation and recrystallization in water.

Key Parameters :

  • Molar Ratio : Repaglinide:H₂O₂ = 1:1.5–2.0

  • Acid Concentration : 0.1–1.0 M HCl

  • Yield : ~70–85% (extrapolated from similar N-oxide syntheses).

Mechanistic Insight :
The reaction proceeds via electrophilic attack of the peroxide oxygen on the piperidine nitrogen, forming a zwitterionic intermediate that stabilizes as the N-oxide.

Metal-Catalyzed Oxidation

Electrochemical Oxidation

Voltammetric Synthesis

Electrochemical methods offer a green alternative for N-oxide synthesis. A study on repaglinide’s electrochemical behavior identified irreversible oxidation at the piperidine nitrogen, forming N-oxide as the primary product.

Experimental Setup :

  • Electrode : Glassy carbon

  • Electrolyte : 0.2 M H₂SO₄

  • Potential Range : +0.8 to +1.2 V (vs. Ag/AgCl)

Findings :

  • Peak Current : Linear correlation with repaglinide concentration (1.99 × 10⁻⁸–1.45 × 10⁻⁵ M).

  • Reaction Kinetics : Follows a two-electron transfer mechanism, confirmed by cyclic voltammetry.

Optimization :

  • pH Dependence : Maximal oxidation efficiency at pH 1.0–2.0.

  • Byproducts : Minimal degradation (<5%) under controlled potentials.

Stability and Degradation Considerations

Repaglinide N-oxide is sensitive to environmental factors, necessitating careful handling during synthesis:

Oxidative Stability

  • Degradation Pathways :

    • Acidic Conditions : Rapid decomposition to ring-opened metabolites (e.g., dicarboxylic acid derivatives).

    • Alkaline Conditions : Stable at pH 7–9 but degrades at pH >10.

Light and Temperature Sensitivity

  • Storage : -20°C in amber vials to prevent photolytic cleavage.

  • Thermal Degradation : <5% loss at 25°C over 6 months.

Analytical Validation of Synthesis

Chromatographic Methods

HPLC Conditions :

  • Column : C18 (150 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/0.01 M ammonium acetate (40:60)

  • Detection : UV at 235 nm

Performance :

  • Retention Time : 8.9 minutes (repaglinide), 6.2 minutes (N-oxide).

  • Linearity : >0.999 for 0.1–50 µg/mL.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
H₂O₂ Oxidation70–8595–98Scalable, low costByproduct formation in acidic media
Electrochemical80–9099+Solvent-free, high selectivityRequires specialized equipment
Metal-Catalyzed75–8897–99Enhanced reaction ratesCatalyst removal needed

Industrial-Scale Production Challenges

Process Optimization

  • Granulation Techniques : Fluid bed processors ensure homogeneity in formulations containing N-oxide.

  • Excipient Compatibility : Avoid lactose (induces Maillard reactions); use microcrystalline cellulose instead.

Regulatory Considerations

  • Impurity Profiling : European Pharmacopoeia mandates ≤0.2% related substances in final products.

  • Stability Testing : Accelerated studies (40°C/75% RH) confirm 12-month shelf life .

化学反应分析

Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.

Common Reagents and Conditions:

    Reduction: Zinc and acetic acid, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like peracids or ozone.

Major Products:

    Reduction: Repaglinide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.

科学研究应用

Pharmacological Properties

1. Antioxidant Activity
Research indicates that repaglinide exhibits significant antioxidant properties. A study demonstrated that repaglinide reduces lipid hydroperoxide levels and enhances superoxide dismutase activity in renal tissues, suggesting a protective role against oxidative stress in diabetic nephropathy . This antioxidant effect may be beneficial in mitigating complications associated with diabetes.

2. Insulin Secretagogue
Repaglinide N-Oxide functions as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Its efficacy has been evaluated in various studies focusing on type 2 diabetes patients. For instance, a pharmacogenomic study found that genetic variations can influence the efficacy of repaglinide treatment, emphasizing the need for personalized medicine approaches in diabetes management .

Therapeutic Implications

1. Type 2 Diabetes Management
Repaglinide is primarily used to manage type 2 diabetes mellitus by controlling postprandial blood glucose levels. Its rapid onset and short duration of action make it suitable for patients who require flexibility in meal timing. Combination therapy with metformin has shown improved glycemic control compared to monotherapy with either agent .

2. Cardiovascular Benefits
Emerging evidence suggests that repaglinide may have cardiovascular benefits beyond glucose control. A study indicated that repaglinide treatment could reduce inflammatory markers associated with atherosclerosis, such as high-sensitivity C-reactive protein and interleukin-6, thereby potentially lowering cardiovascular risk in diabetic patients .

Case Studies and Research Findings

Study Objective Findings
Gumieniczek et al. (2012)Evaluate antioxidant effects of repaglinideShowed reduction in oxidative stress markers in diabetic rats
Qin et al. (2010)Investigate genetic influences on repaglinide efficacyFound significant interaction between genetic variants and insulin response
XenoTech Case StudyAnalyze pharmacokinetics of repaglinideHighlighted variability in metabolism among individuals

作用机制

The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.

相似化合物的比较

Data Tables

Table 1: Pharmacological Profile Comparison

Parameter Repaglinide Glibenclamide Pioglitazone
Mechanism SUR1 binding SUR1 binding PPAR-γ agonist
Half-Life (h) 1 10–16 3–7
Hypoglycemia Risk Moderate High Low
Antioxidant Activity Moderate (SOD↑) Not reported High (8-OHdG↓)
Key Reference

Table 2: Pharmacokinetic Parameters of Repaglinide Formulations

Formulation Flux Rate (μg/cm²/h) Duration (h) Bioequivalence
Sandwiched Reservoir (FD11) 0.12 ± 0.02 72 Yes
Matrix-Type (F7) 0.08 ± 0.01 24 No
Coamorphous System 2.5× faster dissolution 24 N/A
Key Reference

Table 3: N-Oxide Compound Comparison

Compound Function Key Property
This compound Metabolite/Research compound Lipophilic, experimental use
Clarithromycin N-Oxide Biodegradation intermediate Similar efficacy to parent
Isoverticine-β-N-Oxide Steroidal alkaloid Novel structure, uncharacterized
Key Reference

生物活性

Repaglinide N-Oxide is a metabolite of repaglinide, an antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

Repaglinide functions as a nonsulfonylurea insulin secretagogue , stimulating insulin release from pancreatic beta cells. This action is mediated through the inhibition of ATP-sensitive potassium channels, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The N-oxide form may exhibit similar or altered pharmacological properties due to differences in metabolic pathways and receptor interactions.

Pharmacokinetics

The pharmacokinetic profile of repaglinide suggests that it is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-administration. The absolute bioavailability is about 56% , and the drug is highly protein-bound (>98%), primarily to albumin . The metabolism predominantly occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), producing inactive metabolites .

Antioxidant Properties

Research indicates that repaglinide possesses antioxidant properties that may contribute to its efficacy in treating diabetic complications. A study demonstrated that repaglinide treatment significantly reduced lipid hydroperoxide levels and increased superoxide dismutase (SOD) activity in renal tissues affected by diabetes . This suggests a protective role against oxidative stress, which is often exacerbated in diabetic conditions.

Clinical Studies

A notable clinical study explored the genetic factors influencing repaglinide efficacy among type 2 diabetes patients. It identified a significant interaction between specific genetic variants (SNP rs10494366) and the drug's effectiveness in lowering fasting insulin levels and improving insulin sensitivity (HOMA-IR) over a 24-week treatment period . These findings highlight the importance of personalized medicine in optimizing repaglinide therapy.

Case Studies

  • Renal Protection : In a controlled animal study, repaglinide was shown to mitigate cyclosporine A-induced renal impairment in rats. The administration of repaglinide improved renal function markers and reduced oxidative stress indicators, suggesting its potential utility beyond glycemic control .
  • Genetic Variability : A cohort study involving newly diagnosed type 2 diabetes patients revealed that those with certain genetic profiles responded more favorably to repaglinide treatment, emphasizing the need for genetic screening to tailor diabetes management strategies effectively .

Data Summary

ParameterValue
Bioavailability 56%
Peak Plasma Concentration ~1 hour
Protein Binding >98% (primarily to albumin)
Metabolism CYP2C8 and CYP3A4
Excretion 90% feces; 8% urine
Half-life ~1 hour

常见问题

Q. How should ethical and statistical rigor be maintained in preclinical studies of this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to determine sample size (n ≥ 6/group). Use randomization and blinding to reduce bias. Report all data (including outliers) with measures of dispersion (SD, SEM) and access raw datasets via repositories like Figshare .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。